molecular formula C9H11N7O2S2 B2653562 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 869068-59-7

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2653562
CAS RN: 869068-59-7
M. Wt: 313.35
InChI Key: BCUARTQGQCRZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C9H11N7O2S2 and its molecular weight is 313.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, which demonstrated potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the compound's relevance in the development of new insecticidal solutions based on its structural components Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H. (2017). RSC Advances.

Antioxidant and Antitumor Evaluation

Hamama et al. (2013) explored the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, revealing their antioxidant and antitumor evaluation. The study indicates the compound's structural framework can be modified to produce derivatives with promising antitumor and antioxidant activities, offering insights into its potential therapeutic applications Hamama, W., Gouda, M., Badr, M. H., & Zoorob, H. (2013). Medicinal Chemistry Research.

Anticancer Activity and Synthesis

Kovalenko et al. (2012) synthesized a series of novel compounds incorporating thiazole and thiadiazole fragments, demonstrating significant cytotoxicity and anticancer activity against various cancer cell lines. This research underscores the compound's potential in the development of new anticancer agents Kovalenko, S., Nosulenko, I., Voskoboynik, A. Y., Berest, G., Antypenko, L. N., Antypenko, A. N., & Katsev, A. M. (2012). Scientia Pharmaceutica.

Biological Activities of Hybrid Molecules

Başoğlu et al. (2013) reported on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their biological activities. This study presents the compound's potential in contributing to the development of new antibacterial and antilipase agents Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Medicinal Chemistry Research.

Development of Melatonin-Based Compounds

De la Fuente Revenga et al. (2015) introduced a family of melatonin-based compounds, showcasing the compound's versatility in promoting neuronal differentiation. This research opens avenues for its use in studies related to neurogenesis and potential therapeutic applications for neurological conditions de la Fuente Revenga, M., Fernández-Sáez, N., Herrera-Arozamena, C., Morales-García, J., Alonso-Gil, S., Pérez-Castillo, A., Caignard, D., Rivara, S., & Rodríguez-Franco, M. I. (2015). Journal of medicinal chemistry.

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N7O2S2/c1-2-6-13-14-8(20-6)12-5(17)4-19-9-15-11-3-7(18)16(9)10/h3H,2,4,10H2,1H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUARTQGQCRZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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